2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Description
2-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]phenol is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a phenolic hydroxyl (-OH) group at position 3.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9-5-7(14-15-9)6-3-1-2-4-8(6)16/h1-5,16H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVRWKSAXMIQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Chemical Reactions Influenced by Functional Groups
The chemical behavior of 2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is influenced by its functional groups. Key reactions include:
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Reactions involving the phenol group
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Reactions involving the pyrazole core
Reactions of Phenolic Compounds
This compound may undergo various chemical reactions typical of phenolic compounds.
Reactivity
The reactivity of 2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol can be attributed to the presence of both the chloro and trifluoromethyl groups, which significantly influence its chemical behavior. Common reactions include those that enable the synthesis of derivatives with enhanced biological activity or improved properties for specific applications.
Reactions
2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol's reactivity is due to the chloro and trifluoromethyl groups:
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Electrophilic aromatic substitution
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Nucleophilic substitution
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Metal-catalyzed coupling reactions
Chemical Data of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3,5-Dimethylpyrazole | Two methyl groups on the pyrazole ring | Enhanced lipophilicity |
| 4-Hydroxyphenylpyrazole | Hydroxy group on phenyl ring | Increased solubility |
| 1H-Pyrazole | Basic pyrazole structure | General reactivity |
| 5-Trifluoromethylpyrazole | Trifluoromethyl group on pyrazole | Increased electrophilicity |
Spectroscopic Data for Pyrazoles
Spectroscopic data such as NMR and HRMS are crucial for confirming the structure of synthesized pyrazole compounds . For instance, the synthesis of 3,5-diphenylpyrazole and 3-(4-Hydroxyphenyl)-5-phenyl-1H-pyrazole are characterized using 1H NMR and 13C NMR .
Scientific Research Applications
2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This, in turn, facilitates its binding to target sites, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Physicochemical and Electronic Properties
- Electron-Withdrawing Effects: The -CF₃ group in all analogs increases electronegativity, stabilizing the pyrazole ring.
- Hydrogen Bonding: The phenolic -OH in the parent compound enables strong hydrogen bonding, critical for interactions in biological systems. Analogs with methoxy (-OCH₃) or benzyloxy (-OCH₂Ph) groups () lack this capability, reducing polarity and aqueous solubility .
Key Research Findings
Crystallographic Stability : Derivatives like 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () crystallize in the P-1 space group, with intermolecular C-H⋯π interactions stabilizing the lattice .
Fluorescent Probes: Chalcone derivatives (e.g., 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl)phenol, ) demonstrate fluorescence properties, suggesting applications in bioimaging .
methyl) modulates efficacy .
Biological Activity
The compound 2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a member of the pyrazole family, which has garnered interest due to its diverse biological activities. The incorporation of a trifluoromethyl group into the pyrazole structure enhances its pharmacological properties, making it a subject of various studies aimed at understanding its biological mechanisms and therapeutic potential.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the trifluoromethyl group have shown enhanced activity against various bacterial strains, including E. coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 6.25 to 40 µg/mL, demonstrating promising antibacterial efficacy.
Anti-inflammatory Activity
Studies have demonstrated that this compound exhibits anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In vitro assays reveal that this compound can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, with inhibition rates reaching up to 85% at specific concentrations .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Research shows that compounds similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range (0.07 µM for certain analogs) . The mechanism often involves the modulation of key signaling pathways related to cell cycle regulation and apoptosis.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes such as cyclooxygenases (COX), leading to reduced inflammation .
- Receptor Modulation : This compound may also modulate receptor activity related to neurotransmitter uptake, impacting conditions such as depression and anxiety .
Study 1: Anti-inflammatory Effects
In a controlled study, researchers evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. Results indicated that at a concentration of 10 µM, this compound inhibited TNF-α production by up to 76%, showcasing its potential as an anti-inflammatory agent .
Study 2: Anticancer Properties
Another study focused on the anticancer effects of this compound on human tumor cell lines. The results demonstrated a significant reduction in cell viability, with an IC50 value of approximately 0.08 µM against MCF-7 cells. This suggests strong potential for development into therapeutic agents for cancer treatment .
Comparative Analysis
Q & A
Q. What are the common synthetic routes for 2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol?
The compound can be synthesized via condensation reactions involving chalcone intermediates or Mannich reactions. For example, chalcone derivatives are prepared by reacting 2-hydroxyacetophenone with aldehydes, followed by cyclization to form the pyrazole core . The Mannich reaction has also been utilized for functionalizing phenolic groups with pyrazole-containing moieties, as demonstrated in the synthesis of similar compounds using diaza-crown ethers .
Q. Which spectroscopic and crystallographic techniques are employed to confirm its molecular structure?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming proton and carbon environments, particularly the trifluoromethyl group and phenolic -OH signals. Single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation, with SHELX software (e.g., SHELXL) being widely used for refinement . For example, bond angles and torsional parameters in related pyrazole derivatives were resolved with R factors < 0.06 using SHELX .
Q. What are the key challenges in achieving high purity during synthesis?
Challenges include isolating the desired regioisomer (e.g., 1H-pyrazole vs. 2H-pyrazole) and removing byproducts from cyclization reactions. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol are common purification steps. Impurities from incomplete trifluoromethylation may require rigorous NMR or LC-MS analysis .
Advanced Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results in structural elucidation?
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For instance, phenolic -OH protons may appear broad in NMR due to hydrogen bonding, while SC-XRD reveals static positions in the lattice . Cross-validating NMR (solution state) with SC-XRD (solid state) and computational methods (DFT calculations) can resolve ambiguities. SHELX’s robust refinement algorithms are particularly useful for low-resolution data .
Q. What methodological considerations are critical for optimizing reaction yields in the synthesis of this compound?
Yield optimization requires controlling reaction temperature, catalyst selection (e.g., acid/base catalysts for cyclization), and solvent polarity. For chalcone-based syntheses, yields up to 67% have been reported using ethanol as a solvent under reflux . Microwave-assisted synthesis may reduce reaction times and improve regioselectivity for the pyrazole ring .
Q. How can computational methods complement experimental data in predicting the compound’s electronic properties?
Density Functional Theory (DFT) calculations can predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and absorption spectra. These models help rationalize fluorescence behavior or reactivity, as seen in studies of pyrazole-based fluorescent probes . Pairing DFT with experimental UV-Vis and fluorescence spectroscopy validates computational predictions.
Q. What strategies are effective in analyzing non-covalent interactions (e.g., hydrogen bonding, π-π stacking) in its crystal lattice?
SC-XRD analysis using SHELXL reveals intermolecular interactions, such as O-H···N hydrogen bonds between phenolic -OH and pyrazole nitrogens . Hirshfeld surface analysis quantifies interaction contributions (e.g., % contacts from H-bonding vs. van der Waals). For π-π stacking, centroid distances < 4.0 Å in related compounds indicate significant aromatic interactions .
Q. How should researchers design experiments to investigate its potential as a fluorescent probe in biological systems?
Fluorescence studies require synthesizing analogs with electron-donating/withdrawing groups to tune emission wavelengths. For example, pyrazole-phenol derivatives have been used as probes by monitoring Stokes shifts and quantum yields in varying pH conditions . Cell staining applications demand cytotoxicity assays and confocal microscopy to validate membrane permeability and localization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
